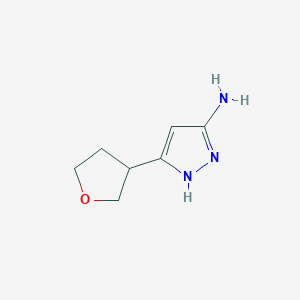

3-(oxolan-3-yl)-1H-pyrazol-5-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(oxolan-3-yl)-1H-pyrazol-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O/c8-7-3-6(9-10-7)5-1-2-11-4-5/h3,5H,1-2,4H2,(H3,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFFLWHXSAKIHCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1C2=CC(=NN2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Pyrazole Scaffold in Contemporary Medicinal Chemistry and Agrochemical Research

The pyrazole (B372694) nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry. researchgate.neteurekaselect.comnih.gov Its remarkable versatility and ability to participate in a wide range of biological interactions have cemented its status as a "privileged scaffold." eurekaselect.comnih.gov This designation stems from its presence in a multitude of clinically successful drugs spanning various therapeutic areas. nih.gov Notable examples include the anti-inflammatory drug celecoxib (B62257), the anticoagulant apixaban, and the anti-obesity agent rimonabant. nih.gov

The success of pyrazole-based compounds can be attributed to several key factors. The pyrazole ring system can be readily functionalized at multiple positions, allowing for the fine-tuning of physicochemical properties and the optimization of interactions with biological targets. researchgate.net Furthermore, the two nitrogen atoms in the ring can act as both hydrogen bond donors and acceptors, facilitating strong and specific binding to enzymes and receptors. researchgate.net This adaptability has led to the development of pyrazole derivatives with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and analgesic properties. researchgate.netnih.gov

In the agrochemical sector, pyrazoles are equally significant, forming the chemical backbone of numerous herbicides, insecticides, and fungicides. researchgate.net Their efficacy in this domain underscores the scaffold's inherent ability to disrupt biological processes, a trait that is harnessed for crop protection.

Structural and Biological Relevance of the Oxolane Tetrahydrofuran Moiety in Natural Products and Synthetic Compounds

The oxolane, or tetrahydrofuran (B95107) (THF), ring is a saturated five-membered cyclic ether that is a recurring motif in a vast array of natural products and synthetic molecules with significant biological activity. chemicalbook.comresearchgate.net This heterocyclic system is not merely a passive linker but often plays a crucial role in defining the three-dimensional structure of a molecule and its interactions with biological macromolecules. researchgate.netnih.gov

In natural products, the THF moiety is found in complex structures isolated from marine organisms and other sources. nih.govuva.es These compounds often exhibit potent biological activities, including anticancer, antibiotic, and anti-inflammatory effects. nih.govnih.gov The THF ring can influence a molecule's solubility, metabolic stability, and ability to cross cell membranes. researchgate.net For instance, the incorporation of a THF ring can enhance a compound's hydrophilicity, a desirable trait for drug candidates. researchgate.net

Synthetic chemists have also extensively utilized the THF moiety in the design of novel therapeutic agents. chemicalbook.com Its stereochemical complexity, with the potential for multiple chiral centers, allows for the creation of diverse and structurally unique molecules. nih.gov The strategic placement of a THF ring within a larger molecule can lead to improved binding affinity and selectivity for a specific biological target. researchgate.net

Rationale for Investigating Hybrid Pyrazole Oxolane Architectures in Academic Drug Discovery and Material Science

The deliberate combination of the pyrazole (B372694) and oxolane rings into a single molecular entity, as seen in 3-(oxolan-3-yl)-1H-pyrazol-5-amine, is a prime example of the "hybrid molecule" strategy in drug discovery. researchgate.net This approach aims to create novel compounds with enhanced biological activity or unique properties by integrating two or more pharmacophoric units. researchgate.net The rationale for investigating such hybrids is multifaceted.

From a medicinal chemistry perspective, the fusion of a proven scaffold like pyrazole with a biologically relevant moiety like oxolane offers the potential for synergistic effects. The pyrazole component can provide the core binding interactions with a target, while the oxolane ring can modulate pharmacokinetic properties and provide additional points of interaction. This can lead to the development of more potent and selective drug candidates. researchgate.net

In the realm of material science, the unique structural and electronic properties of pyrazole-oxolane hybrids could be exploited for the development of novel materials. The hydrogen bonding capabilities of the pyrazole ring, combined with the conformational flexibility of the oxolane moiety, could lead to the formation of interesting supramolecular assemblies and coordination polymers with potential applications in areas such as catalysis and sensing.

Structure Activity Relationship Sar and Scaffold Optimization in Target Oriented Research

Impact of Substitution Patterns on the Pyrazole (B372694) Ring

The substitution pattern on the pyrazole ring is a critical determinant of a compound's biological and chemical properties. researchgate.net Modifications at the N1, C3, and C4 positions can significantly alter a molecule's potency, selectivity, and pharmacokinetic profile.

Unsymmetrically substituted pyrazoles, such as those with an amino group at C5 and another substituent, exist as tautomers, which can lead to the formation of regioisomers upon substitution, for instance, at the N1 or N2 positions. ias.ac.in The alkylation of a pyrazole ring can be challenging, often yielding a mixture of N1 and N2 isomers. orientjchem.orgresearchgate.net The specific ratio of these isomers depends on factors like the nature of the substituents and the reaction conditions. acs.org

The biological activity of pyrazole-based compounds can be finely tuned by introducing various substituents at the C3, C4, and N1 positions. researchgate.netnih.gov The specific effects are highly dependent on the biological target.

N1 Position: The unsubstituted N1 position contains an acidic proton (pKa ≈ 14.2) and can act as a hydrogen bond donor, which can be a critical interaction for binding. ias.ac.inorientjchem.org Alkylation or arylation at this position removes this hydrogen bond donor capability but allows for the exploration of new binding interactions. In some kinase inhibitors, N1 substitution is essential for potency. nih.gov For example, new N1-substituted pyrazoles have shown promise as COX inhibitors and analgesic agents. nih.gov Conversely, for other targets like the metalloprotease meprin α, N-alkylation can lead to a decrease in activity compared to the unsubstituted analog. researchgate.net

C3 Position: As a key component of the pyrazole pharmacophore, substituents at the C3 position often play a direct role in binding to the target protein. researchgate.net For kinase inhibitors, the C3 substituent can interact with the hinge region of the ATP binding site. nih.gov In the case of 3-(oxolan-3-yl)-1H-pyrazol-5-amine, the oxolane moiety at this position is integral to its interaction profile.

C4 Position: While sometimes left unsubstituted to maintain a key hydrogen bond interaction, modification at the C4 position can introduce favorable properties, including enhanced potency and selectivity. For instance, in a series of pyrano[2,3-c]pyrazoles designed as human coronavirus inhibitors, substitutions at the C4 position were explored to modulate activity. mdpi.com Similarly, for certain pyrazolo[3,4-g]isoquinoline-based kinase inhibitors, alkylation at the C4 position led to a significant shift in the kinase inhibition profile. nih.gov

| Position | Substituent Type | General Impact on Biological Activity | Example Target Class | Citation |

|---|---|---|---|---|

| N1 | H (unsubstituted) | Acts as a hydrogen bond donor, crucial for some targets. | Meprin α | researchgate.net |

| N1 | Alkyl/Aryl Group | Removes H-bond donor; can explore new hydrophobic pockets, potentially increasing or decreasing activity. | COX, Kinases | nih.gov |

| C3 | Heterocycles (e.g., oxolane) | Often a key binding element, interacting with primary target features like kinase hinge regions. | Kinases | nih.gov |

| C4 | Halogen/Alkyl Group | Can modulate potency and selectivity by interacting with specific sub-pockets of the binding site. | Kinases, Coronavirus Protease | nih.govmdpi.com |

The pyrazole ring itself is a planar, aromatic structure and therefore achiral. Consequently, any stereochemical considerations must arise from chiral centers located on its substituents. The introduction of a chiral center can have a profound effect on biological activity, as enantiomers of a drug can exhibit different potency, efficacy, and toxicity. nih.gov This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer.

For example, in the case of synthetic cathinones, the S-isomer is typically more potent than its R-enantiomer. nih.gov While specific SAR studies systematically evaluating chiral centers on pyrazole substituents are not abundant, the general principle remains critical. A chiral substituent attached at any position (N1, C3, or C4) will project its groups into a specific three-dimensional space within the binding pocket. The precise fit and the ability to form optimal interactions will likely be different for the (R)- and (S)-configurations, leading to differences in biological activity.

Role of the Oxolan-3-yl Moiety in Modulating Biological Activity and Selectivity

The oxolane (tetrahydrofuran, THF) ring is a common motif found in a wide array of biologically active natural products and synthetic drugs. nih.gov Its inclusion in a molecule like this compound is a deliberate design choice to modulate physicochemical properties and biological interactions.

The five-membered THF ring is not planar and is known to be highly flexible. It primarily exists in two low-energy conformations: a "twisted" (C2 symmetry) and a "bent" or "envelope" (Cs symmetry) form, which are separated by a very small energy barrier. nih.govresearchgate.netrsc.org This conformational flexibility allows the oxolane moiety to adapt its shape to fit optimally within a protein's binding site, which can be an entropically favorable aspect of binding.

Furthermore, the oxygen atom within the oxolane ring is a key feature. It can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in a protein target. The importance of this oxygen was demonstrated in a series of HIV protease inhibitors, where replacing the THF ring's oxygen with a methylene (B1212753) group (to form a cyclopentane (B165970) ring) resulted in a drastic loss of antiviral activity, likely due to the loss of a critical hydrogen bond. nih.gov Therefore, the oxolane moiety provides both conformational adaptability and a key hydrogen-bonding feature, both of which are vital for molecular recognition and biological activity.

The attachment of the pyrazole ring at the C3 position of the oxolane moiety creates a chiral center. The absolute configuration—(R) or (S)—at this center is often a critical determinant of biological activity. The two enantiomers will orient the pyrazole ring differently in space, which can lead to significant differences in how they interact with a chiral protein target.

This principle has been clearly demonstrated in the development of HIV protease inhibitors. In one series of compounds, the inclusion of a 3-(S)-tetrahydrofuranyl urethane (B1682113) moiety was found to be a significant potency-enhancing feature. nih.gov Altering the stereochemistry at this position led to a considerable decrease in antiviral activity. nih.gov In a different series of inhibitors, the (R)-stereoisomer showed a sixfold increase in antiviral activity compared to its (S)-counterpart, highlighting that the optimal configuration is target-dependent. nih.gov These findings underscore that the stereochemistry of the oxolane C3 position is a crucial factor for achieving high potency and selectivity.

| Compound Series | Chiral Moiety | Stereochemistry | Observed Impact on Activity | Citation |

|---|---|---|---|---|

| HIV Protease Inhibitors | 3-Tetrahydrofuranyl urethane | (S)-configuration | Potency-enhancing effect. | nih.gov |

| HIV Protease Inhibitors | 3-Tetrahydrofuranyl urethane | Altering from (S) | Considerable decrease in antiviral activity. | nih.gov |

| Bis-THF based HIV Protease Inhibitors | Bis-tetrahydrofuran | (R)-stereoisomer | Sixfold higher antiviral activity compared to the (S)-isomer. | nih.gov |

Effects on Molecular Interactions and Ligand Efficiency

The 5-amino-pyrazole core is a well-established hinge-binding motif in a multitude of kinase inhibitors. The nitrogen atoms of the pyrazole ring and the exocyclic amine can form hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region, which is a critical anchoring point for ATP-competitive inhibitors.

The oxolane (tetrahydrofuran) moiety at the 3-position of the pyrazole ring is a key feature that enhances the scaffold's utility. This saturated heterocyclic ring is often employed in medicinal chemistry to serve multiple purposes. Firstly, it can improve physicochemical properties such as solubility. Secondly, the oxygen atom can act as a hydrogen bond acceptor, forming additional interactions with the target protein and increasing binding affinity. The non-planar, three-dimensional nature of the oxolane ring also allows for better exploration of the available chemical space within a binding pocket compared to a simple, flat alkyl group, potentially leading to improved potency and selectivity.

Ligand efficiency (LE) is a metric used to assess the binding energy per heavy atom of a compound, providing a measure of the quality of the "fit" between a ligand and its target. It is calculated as the change in Gibbs free energy (ΔG) divided by the number of non-hydrogen atoms (N). In the context of drug discovery, fragments and lead compounds with high ligand efficiency are considered more promising starting points for optimization. While specific LE values for this compound as a standalone fragment are not extensively published, its incorporation into larger molecules is guided by the principle of maintaining or improving LE. The compact and feature-rich nature of this scaffold allows it to make significant contributions to binding affinity without disproportionately increasing molecular weight, thereby supporting a favorable ligand efficiency profile in the resulting inhibitors.

Contributions of Linker Chemistry and Bridging Units to SAR

The linker's role extends beyond merely connecting two parts of a molecule. Its length, rigidity, and chemical functionality can profoundly influence the compound's:

Conformation: The linker orients the attached fragments in three-dimensional space, dictating how well they fit into their respective binding sites.

Potency: An optimal linker geometry places the interacting groups in the ideal positions to maximize favorable contacts with the target, thus increasing potency.

Selectivity: By tuning the linker, it is possible to design molecules that preferentially adopt a conformation suitable for the binding site of the desired target over off-targets.

Research in the area of kinase inhibitors has shown that various linker types can be successfully employed. For instance, in a series of TYK2/JAK1 inhibitors, the this compound scaffold was connected to a substituted pyridine (B92270) ring through a cyclopropyl-carboxamide linker. The rigid cyclopropyl (B3062369) group helps to hold the pyrazole and pyridine rings in a specific, bioactive conformation, which is crucial for high-potency inhibition. The amide bond within the linker also provides additional hydrogen bonding opportunities.

The following data table, derived from patent literature on kinase inhibitors, illustrates the impact of modifying the group attached to the core scaffold, which is implicitly linked and positioned. The data shows how different substituents on a linked pyridine ring affect the inhibitory activity against TYK2.

| Compound | Core Scaffold | Linker Moiety (Conceptual) | Terminal Group (R) | TYK2 IC50 (nM) |

|---|---|---|---|---|

| 1 | This compound | -C(O)-[Cyclopropyl]-Pyridine- | -CN | 1.5 |

| 2 | This compound | -C(O)-[Cyclopropyl]-Pyridine- | -Cl | 3.0 |

| 3 | This compound | -C(O)-[Cyclopropyl]-Pyridine- | -F | 10.5 |

| 4 | This compound | -C(O)-[Cyclopropyl]-Pyridine- | -H | 41.0 |

As the data indicates, small changes in the electronics and size of the substituent on the terminal pyridine ring, which is positioned by the cyclopropyl-carboxamide linker, lead to significant changes in potency. The cyano (-CN) group provides the highest potency, suggesting a favorable interaction in the binding pocket. This highlights the intricate interplay between the core scaffold, the linker, and the peripheral chemical groups in defining the compound's biological activity.

Rational Design Principles for Optimizing Potency, Selectivity, and Desired Pharmacological Profiles

The primary strategy involves maintaining the core scaffold for its crucial hinge-binding interactions while systematically exploring modifications to the linked fragments and the linkers themselves. This process is often guided by computational modeling and, when available, X-ray crystal structures of inhibitors bound to the target protein.

Key principles of this optimization process include:

Structure-Based Design: By visualizing how a lead compound fits into the target's binding site, researchers can identify opportunities for improvement. For example, if a pocket in the protein is unfilled, the inhibitor can be modified to include a substituent that occupies this space, potentially forming new, favorable interactions and increasing potency. The choice of a cyano group in the example from the previous section was likely guided by the understanding that it could occupy a small pocket and act as a hydrogen bond acceptor.

Selectivity Enhancement: Kinase active sites are often highly conserved, making selectivity a major challenge. Selectivity can be achieved by exploiting small differences in the amino acid residues outside the immediate hinge region. By designing linkers and terminal groups that interact with these non-conserved residues, it is possible to create compounds that bind much more tightly to the desired target than to off-targets. For example, a bulkier substituent might be tolerated in the target kinase but clash with the binding site of a closely related kinase, thus conferring selectivity.

Improving Physicochemical and Pharmacokinetic Properties: Beyond potency and selectivity, a successful drug candidate must have good "drug-like" properties (ADME - absorption, distribution, metabolism, and excretion). The oxolane ring on the core scaffold is itself an example of rational design to improve solubility. Further modifications are often aimed at:

Balancing Lipophilicity: Reducing excessive lipophilicity to minimize off-target effects and improve solubility.

Blocking Metabolic Soft Spots: Identifying and modifying parts of the molecule that are susceptible to rapid metabolism by liver enzymes. For instance, an aromatic ring might be replaced with a heterocyclic ring to alter its metabolic profile.

Modulating Permeability: Ensuring the molecule can pass through cell membranes to reach its intracellular target.

The following table demonstrates the outcome of such a rational design process, showing how modifications to a core structure can be used to optimize activity against two related kinases, TYK2 and JAK1, which is often a goal for treating certain autoimmune diseases.

| Compound ID | Modification from Base Structure | TYK2 IC50 (nM) | JAK1 IC50 (nM) |

|---|---|---|---|

| A | Base structure with terminal phenyl group | 50 | 150 |

| B | Addition of cyano group to phenyl ring | 5 | 45 |

| C | Replacement of phenyl with cyanopyridine | 1.5 | 20 |

| D | Modification of linker to rigid cyclopropyl | 1.2 | 5 |

Pharmacological and Biological Research Trajectories in Vitro & Preclinical Assessments

In Vitro Enzyme Inhibition and Receptor Binding Studies

The 3-amino-1H-pyrazole core is a well-established pharmacophore in the development of kinase inhibitors. mdpi.com Kinases are crucial regulators of cellular processes, and their dysregulation is implicated in diseases like cancer and inflammatory disorders. nih.gov Consequently, derivatives of this scaffold have been investigated for their potential to inhibit various kinases.

IRAK4: Interleukin-1 receptor-associated kinase 4 (IRAK4) is a key enzyme in inflammatory signaling pathways mediated by Toll-like receptors (TLRs) and IL-1 receptors. ambeed.com Its inhibition is an attractive strategy for treating inflammatory and autoimmune diseases. ambeed.com Numerous pyrazole-based compounds have been developed as IRAK4 inhibitors, often featuring complex substitutions to achieve high potency and selectivity. ambeed.com While the broader class of pyrazole (B372694) amides has shown promise, specific inhibitory data for 3-(oxolan-3-yl)-1H-pyrazol-5-amine against IRAK4 is not prominently detailed in publicly available literature.

p38 MAPK: The p38 mitogen-activated protein kinase (MAPK) pathway is another critical signaling cascade involved in inflammation. Pyrazole-based structures, particularly pyrazole ureas, have been successfully developed as potent inhibitors of p38 MAP kinase, with some candidates progressing to clinical trials. These inhibitors typically work by stabilizing a conformational state of the kinase that is incompatible with ATP binding. However, specific studies detailing the activity of this compound against p38 MAPK are not extensively documented.

Bruton Kinase (BTK): BTK is a non-receptor tyrosine kinase essential for B-cell receptor signaling, making it a validated target for B-cell malignancies. While various small molecules inhibit BTK, specific research on the inhibitory potential of this compound against this kinase is not widely reported.

RAF Kinase: The RAF kinases (A-Raf, B-Raf, C-Raf) are key components of the MAPK signaling pathway. A novel series of N-(5-amino-1H-pyrazol-4-yl) amide derivatives has been designed and synthesized as selective B-Raf and C-Raf inhibitors for potential use in melanoma treatment. nih.gov These findings highlight the potential of the 5-amino-1H-pyrazole scaffold in this area, although specific data for the 3-(oxolan-3-yl) substituted variant is not specified. nih.gov

No specific research findings were identified in the reviewed literature regarding the modulation of G protein-gated inwardly-rectifying potassium (GIRK) channels by this compound.

Inverse agonism at the serotonin (B10506) 5-HT2A receptor is a mechanism of action for several atypical antipsychotic drugs. While compounds with pyrazole-like features have been explored in the broader context of serotonin receptor modulation, specific data confirming this compound as a 5-HT2A inverse agonist is not available in the reviewed scientific literature.

Bacterial DNA gyrase is a validated target for antibacterial agents. Numerous pyrazole derivatives have been synthesized and shown to possess potent antibacterial activity through the inhibition of this enzyme. However, specific studies evaluating the DNA gyrase inhibitory activity of this compound have not been prominently reported.

The development of selective inhibitors for cyclooxygenase-2 (COX-2) over cyclooxygenase-1 (COX-1) has been a major goal in the creation of anti-inflammatory drugs with improved gastrointestinal safety profiles. The 1,5-diarylpyrazole structure is famously exemplified by celecoxib (B62257), a selective COX-2 inhibitor.

Research into related structures has shown that the tetrahydrofuran (B95107) moiety, present in this compound, is compatible with potent and selective COX-2 inhibition. A study on a series of 3-(2-methoxytetrahydrofuran-2-yl)pyrazoles demonstrated that these compounds can act as highly selective COX-2 inhibitors. One of the lead compounds from this series, 5-(4-methanesulfonylphenyl)-3-(2-methoxytetrahydrofuran-2-yl)-1-p-tolyl-1H-pyrazole, showed potent COX-2 inhibition with an IC50 of 1.2 µM, while having minimal effect on COX-1 (IC50 >100 µM) in human whole blood assays. This suggests that the oxolane ring of this compound is a favorable substituent for achieving COX-2 selectivity.

Table 1: COX Isoenzyme Inhibition by a Structurally Related Tetrahydrofuran-Pyrazole Derivative

The following table presents in vitro data for a compound structurally related to this compound, demonstrating the potential for this scaffold to selectively inhibit COX-2.

| Compound Name | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Source |

| 5-(4-methanesulfonylphenyl)-3-(2-methoxytetrahydrofuran-2-yl)-1-p-tolyl-1H-pyrazole | >100 | 1.2 | >83.3 |

Data derived from human whole blood assays.

Kinase Inhibitory Activities

Cell-Based Assays

The therapeutic potential of novel chemical entities is often first explored through a battery of in vitro cell-based assays. These controlled experiments provide crucial preliminary data on a compound's biological effects at a cellular level. For this compound, its structural motifs—a pyrazole ring and a tetrahydrofuran moiety—suggest a range of possible biological activities that have been investigated in related compounds. The following sections detail the research trajectories for this class of compounds in various cellular models.

Modulation of Cell Proliferation and Induction of Apoptosis in Cancer Cell Lines

The pyrazole scaffold is a well-established pharmacophore in oncology research, with numerous derivatives investigated for their anti-proliferative and pro-apoptotic effects. Research into 5-aminopyrazole derivatives has revealed their potential to interfere with tumorigenesis. nih.gov While direct studies on this compound are not extensively documented in publicly available literature, the activities of structurally related compounds provide a strong rationale for its investigation in this area.

Derivatives of 5-aminopyrazole have been shown to be promising anti-proliferative agents, capable of suppressing the growth of various cancer cell lines. nih.gov For instance, certain novel 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives have demonstrated significant growth inhibitory effects against MCF-7 breast cancer cells. nih.gov The mechanism of action for some pyrazole derivatives involves the induction of apoptosis, a form of programmed cell death. One study highlighted a pyrazole derivative that triggers apoptosis in triple-negative breast cancer cells (MDA-MB-468) through the generation of reactive oxygen species (ROS) and the activation of the caspase 3 signaling pathway. nih.gov This suggests that the pyrazole core can be instrumental in initiating cell death in cancer cells.

The structure-activity relationship studies of these analogues indicate that the N-terminal pyrazole ring is a key determinant for anti-proliferative activity. nih.gov Modifications on the pyrazole scaffold have been shown to be crucial for anticancer effects, with 3-unsubstituted pyrazole scaffolds being identified as important for activity in some series. nih.gov

Table 1: Anti-proliferative Activity of a Related Pyrazole Derivative

| Compound | Cell Line | Assay | Key Findings | Reference |

|---|---|---|---|---|

| 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole (3f) | MDA-MB-468 (Triple Negative Breast Cancer) | MTT Assay, Annexin-V-FITC/PI Staining | Induced dose- and time-dependent cytotoxicity; triggered apoptosis and cell cycle arrest in the S phase. | nih.gov |

| Novel 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives | MCF-7 (Breast Cancer) | Trypan Blue Exclusion, MTT Assay, [3H] Thymidine Incorporation | Exhibited interesting growth inhibitory effects. | nih.gov |

Assessment of Anti-inflammatory Efficacy in Cellular Models

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Compounds with anti-inflammatory properties are therefore of significant interest. The pyrazole nucleus is a core feature of several well-known anti-inflammatory drugs. Investigations into novel pyrazolyl thiazolones have demonstrated their potential to exert anti-inflammatory actions through various mechanisms. nih.gov

In cellular models, these compounds have been shown to be effective at suppressing the differentiation of monocytes into macrophages and inhibiting the production of inflammatory cytokines by activated macrophages. nih.gov Intriguingly, some of these pyrazole derivatives also induced apoptosis in macrophages, suggesting a novel mechanism for resolving inflammation. nih.gov While these studies were not conducted on this compound itself, they highlight the potential of the pyrazole moiety to serve as a scaffold for new anti-inflammatory agents.

Evaluation of Antimicrobial Activity against Pathogenic Bacterial and Fungal Strains

The emergence of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. Heterocyclic compounds, including pyrazoles, are a rich source of potential antimicrobial drugs. Compounds containing pyrazole rings have been noted for their potential antibacterial and antifungal activities. smolecule.com

Research on related heterocyclic structures has shown promise. For example, a series of novel 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives displayed activity against a range of Gram-positive bacteria, including drug-resistant strains. nih.gov One compound from this series exhibited an eight-fold stronger inhibitory effect than the antibiotic linezolid (B1675486) against certain strains. nih.gov These findings underscore the potential of heterocyclic compounds in the development of new treatments for bacterial infections. Further investigation is required to determine if this compound possesses similar antimicrobial properties.

Investigation of Antiviral Activities

The pyrazole core and related heterocyclic structures have also been explored for their antiviral potential. In the context of Flavivirus research, a class of allosteric inhibitors for the NS2B-NS3 protease was developed. Within this series, the replacement of a furan-3-yl group with a saturated tetrahydrofuran-3-yl substituent was evaluated. nih.gov This modification, which is structurally related to the oxolan-3-yl group in the title compound, resulted in a three-fold drop in inhibitory activity, indicating a strict steric and/or electronic requirement in the binding pocket of the enzyme. nih.gov However, this still points to the interaction of such moieties with viral protein targets.

Separately, other nitrogen-containing heterocyclic compounds, such as triazole derivatives, have been shown to exhibit inhibitory activity against influenza viruses. nih.govresearchgate.net These compounds can interfere with viral components like neuraminidase, which is crucial for the release of new virus particles from host cells. nih.gov This body of research suggests that the core structure of this compound is of interest for antiviral drug discovery.

Antioxidant Potential in Cellular Systems

Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in a variety of diseases. A recent study in 2024 investigated the antioxidant properties of a series of 5-aminopyrazole (5AP) derivatives. nih.gov

The findings revealed that certain derivatives were effective at inhibiting ROS production in human platelets. nih.gov Furthermore, some compounds in the series demonstrated noteworthy in vitro radical scavenging properties in the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. nih.gov These results highlight the potential of the 5-aminopyrazole scaffold to serve as a basis for the development of novel antioxidant agents. The presence of this core in this compound makes it a candidate for future antioxidant studies.

Table 2: Antioxidant and Anti-platelet Aggregating Activity of 5-Aminopyrazole Derivatives

| Compound Class | Assay | Key Findings | Reference |

|---|---|---|---|

| 5-Aminopyrazoles (5APs 3) | ROS Production in Platelets | Remarkable inhibition of ROS production. | nih.gov |

| 5-Aminopyrazoles (5APs 4) | DPPH Radical Scavenging | Showed interesting in vitro radical scavenging properties. | nih.gov |

Preclinical In Vivo Efficacy Models

While cell-based assays provide valuable initial data, preclinical in vivo models are essential for evaluating a compound's efficacy and mechanism of action in a whole organism. For compounds related to this compound, some in vivo studies have been reported.

For example, pyrazolyl thiazolone derivatives that showed promise in cellular anti-inflammatory assays were subsequently tested in in vivo models. nih.gov These compounds exhibited anti-inflammatory activity patterns that were equivalent or superior to the standard drugs diclofenac (B195802) and/or celecoxib. nih.gov Similarly, certain synthesized N-aryl-7-cyano-2,3-dihydro-1H-pyrrolizine-5-carboxamides, when screened using the in vivo acute carrageenan-induced paw edema model in rats, demonstrated considerable pharmacological properties, with some showing remarkable activity relative to diclofenac sodium. nih.gov

Currently, there is a lack of publicly available data on the in vivo efficacy of this compound itself. The promising in vitro and in vivo findings for structurally related pyrazole derivatives strongly support the need for future preclinical in vivo studies to explore the potential therapeutic applications of this specific compound.

Assessment of Efficacy in Animal Models of Disease (e.g., anti-inflammatory, anti-tumor models)

The structural motifs within this compound, namely the pyrazole and aminopyrazole functionalities, are prevalent in compounds exhibiting significant anti-inflammatory and anti-tumor activities. nih.govmdpi.com Consequently, a primary research trajectory would involve the evaluation of this compound in relevant animal models of disease.

Anti-Inflammatory Models:

Pyrazole derivatives have a long history as anti-inflammatory agents, with celecoxib being a notable example. nih.gov The anti-inflammatory potential of novel pyrazole compounds is often assessed in rodent models of inflammation. A common model is the carrageenan-induced paw edema model, where the compound's ability to reduce swelling is measured over time. For instance, studies on other pyrazoline derivatives have demonstrated significant anti-inflammatory activity in this model, with some compounds showing efficacy comparable to or even exceeding that of the standard drug indomethacin. nih.gov It is hypothesized that lipophilicity plays a role in the anti-inflammatory effects of these compounds. nih.gov

Anti-Tumor Models:

The pyrazole scaffold is a key component of numerous anticancer agents, including several FDA-approved kinase inhibitors. researchgate.net The anticancer potential of new pyrazole derivatives is typically evaluated in various cancer cell lines in vitro, followed by in vivo studies in xenograft or orthotopic tumor models in immunocompromised mice. For example, a study on 3,4-diaryl pyrazole derivatives showed significant tumor growth inhibitory activity at low doses in a murine mammary tumor model. mdpi.com Similarly, other pyrazole derivatives have demonstrated promising anticancer activity against human colon cancer cell lines, with the proposed mechanism involving the inhibition of xanthine (B1682287) oxidase. nih.gov Research on novel pyrazole derivatives has also identified compounds with potent inhibitory activity against various cancer cell lines, such as K562 (leukemia), A549 (lung cancer), and MCF-7 (breast cancer), with some acting as tubulin polymerization inhibitors. nih.gov

The following table summarizes representative preclinical data for related pyrazole derivatives, illustrating the potential for anti-inflammatory and anti-tumor efficacy.

| Compound Class | Animal Model | Key Findings | Reference |

| Pyrazoline Derivatives | Carrageenan-induced paw edema in rats | Significant reduction in paw edema, with some derivatives showing higher activity than indomethacin. | nih.gov |

| 3,4-Diaryl Pyrazole Derivatives | Orthotopic murine mammary tumor model | Significant tumor growth inhibition at a dose of 5 mg/kg. | mdpi.com |

| Pyrazolyl Analogues | Human colon cancer cell line xenograft | Potent anticancer activity, linked to xanthine oxidase inhibition. | nih.gov |

| Novel Pyrazole Derivatives | In vitro against various cancer cell lines | High inhibitory activity against K562, A549, and MCF-7 cells; identified as a tubulin polymerization inhibitor. | nih.gov |

Pharmacokinetic/Pharmacodynamic (PK/PD) Correlation in Preclinical Species

Understanding the relationship between a drug's concentration in the body over time (pharmacokinetics) and its pharmacological effect (pharmacodynamics) is crucial for preclinical development. For this compound, establishing the PK/PD correlation would be a critical step in assessing its therapeutic potential.

Pharmacokinetics (PK):

Preclinical pharmacokinetic studies are typically conducted in rodent and non-rodent species to evaluate the absorption, distribution, metabolism, and excretion (ADME) of a compound. A study on a series of diaryl pyrazole Hsp90 inhibitors revealed that oral bioavailability could be low for some derivatives, but structural modifications, such as phenyl substitutions on the pyrazole ring, could significantly improve pharmacokinetic properties, including maximum concentration (Cmax) and area under the curve (AUC). aacrjournals.org The metabolism of pyrazole derivatives can be a key determinant of their pharmacokinetic profile. For instance, the substitution of a hydrogen atom with a methylsulfonyl group in a pyrazole-containing DPP-4 inhibitor resulted in a shorter half-life in preclinical studies. nih.gov

Pharmacodynamics (PD):

Pharmacodynamic assessments would involve measuring the biological effects of this compound in relation to its concentration at the target site. In an anti-inflammatory context, this could involve measuring the inhibition of pro-inflammatory cytokines or enzymes like cyclooxygenase (COX) in response to varying drug concentrations. For anti-tumor applications, PD markers could include the inhibition of tumor growth, induction of apoptosis, or modulation of specific signaling pathways in tumor tissue.

The table below presents hypothetical PK parameters for pyrazole derivatives based on published data for related compounds, which would be essential to determine for this compound.

| PK Parameter | Description | Significance |

| Oral Bioavailability (%) | The fraction of an orally administered dose of unchanged drug that reaches the systemic circulation. | Determines the suitability for oral administration. |

| Maximum Concentration (Cmax) | The highest concentration of the drug observed in the plasma. | Relates to the intensity of the pharmacological effect. |

| Time to Maximum Concentration (Tmax) | The time at which Cmax is observed. | Indicates the rate of drug absorption. |

| Area Under the Curve (AUC) | The total drug exposure over time. | Reflects the overall extent of drug absorption. |

| Half-life (t1/2) | The time required for the drug concentration to decrease by half. | Influences the dosing frequency. |

| Clearance (CL) | The volume of plasma cleared of the drug per unit time. | Indicates the efficiency of drug elimination. |

Elucidation of Biological Mechanisms of Action via Target Engagement Studies

Identifying the specific molecular target(s) of this compound and demonstrating its engagement with these targets in a biological system are fundamental to understanding its mechanism of action.

The pyrazole scaffold is a versatile pharmacophore that can interact with a wide range of biological targets, particularly protein kinases. researchgate.netrsc.org Many pyrazole-containing drugs function as kinase inhibitors, and their mechanism often involves the formation of hydrogen bonds and π-π stacking interactions with amino acid residues in the ATP-binding pocket of the target kinase. nih.gov

Target engagement studies for this compound would likely begin with broad in vitro screening against a panel of kinases to identify potential targets. Subsequent studies would then focus on confirming the interaction with the identified target(s) in cellular and, ultimately, in vivo models. Techniques such as cellular thermal shift assays (CETSA), photoaffinity labeling, or the use of target-specific biomarker assays can provide evidence of target engagement in a physiological context. For example, in the development of pyrazole-based PARP inhibitors, the demonstration of PARP-DNA complex formation in cells was a key indicator of target engagement and mechanism of action. nih.gov

The pyrazole ring's ability to act as both a hydrogen bond donor and acceptor, along with its role as a bioisostere for an arene core, contributes to its ability to bind to various protein targets. nih.gov The specific substitution pattern on the pyrazole ring, including the presence of the oxolane moiety and the amino group in this compound, will ultimately determine its target specificity and biological activity.

Future Research Directions and Translational Perspectives

Exploration of Novel and Greener Synthetic Routes and Methodologies

The advancement of synthetic chemistry towards more sustainable and efficient practices is paramount. Future research should prioritize the development of green synthetic routes for 3-(oxolan-3-yl)-1H-pyrazol-5-amine and its analogs. nih.gov Current strategies for pyrazole (B372694) synthesis often provide a basis, but innovation is required to improve environmental impact and yield. smolecule.com

Key areas for exploration include:

Microwave-Assisted Organic Synthesis (MAOS): This technique offers rapid reaction times and often improves yields compared to conventional heating methods. researchgate.netmdpi.com

Sonochemistry: Ultrasound-assisted synthesis represents an eco-friendly alternative that can enhance reaction rates and efficiency, often in aqueous media. mdpi.comresearchgate.net

Multicomponent Reactions (MCRs): Designing one-pot syntheses where multiple starting materials react to form the final product without isolating intermediates can significantly improve atom economy and reduce waste. nih.govmdpi.com

Table 1: Comparison of Synthetic Methodologies for Future Research

| Methodology | Advantages | Potential Application for Pyrazole-Oxolane Synthesis |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, improved yields. researchgate.netmdpi.com | Cyclization and condensation steps in the pyrazole ring formation. |

| Ultrasound-Assisted Synthesis | Energy efficiency, use of greener solvents (e.g., water), enhanced reaction rates. researchgate.net | Nucleophilic substitution and ring-forming reactions under milder conditions. |

| Multicomponent Reactions | High atom economy, operational simplicity, reduced waste streams. nih.gov | One-pot assembly of the core scaffold from simpler, readily available precursors. |

| Flow Chemistry | Precise control over reaction parameters, improved safety, scalability. | Continuous production of the target compound or its key intermediates. |

Development of Advanced Computational Approaches for Predictive Modeling and Virtual Screening

Computational tools are indispensable in modern drug discovery for accelerating the identification and optimization of lead compounds. Future efforts should leverage advanced computational models to explore the therapeutic potential of the this compound scaffold.

Molecular Docking and Dynamics: These studies can predict the binding affinity and interaction patterns of novel derivatives with specific biological targets, such as enzymes or receptors. nih.govrsc.org Simulating the stability of the ligand-receptor complex over time provides deeper insights into the potential mechanism of action. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate structural features of pyrazole-oxolane hybrids with their biological activities, guiding the design of more potent compounds.

ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for early-stage evaluation of the drug-likeness and potential liabilities of new chemical entities, helping to prioritize candidates for synthesis and in vitro testing. researchgate.netresearchgate.net

Table 2: Computational Approaches for Drug Discovery

| Computational Method | Application in Pyrazole-Oxolane Research | Research Goal |

| Molecular Docking | Predict binding modes and affinities of derivatives in the active sites of targets like COX-2 or PDE4. nih.govrsc.org | Identify key interactions and guide structural modifications to enhance potency. |

| Molecular Dynamics (MD) Simulation | Assess the stability of the compound-protein complex over time. nih.gov | Confirm the stability of predicted binding modes and understand dynamic interactions. |

| ADMET Prediction | Evaluate pharmacokinetic properties and potential toxicity profiles of virtual compounds. researchgate.netresearchgate.net | Select candidates with favorable drug-like properties for synthesis. |

| Virtual Screening | Screen large libraries of virtual pyrazole-oxolane derivatives against known biological targets. | Discover novel hits for specific therapeutic areas. |

Diversification of Chemical Space Around the this compound Core Scaffold

The core scaffold of this compound is ripe for chemical modification to explore a wider chemical space and optimize biological activity. The amine and pyrazole moieties are susceptible to further functionalization. mdpi.com The "hybrid" approach, which involves combining distinct pharmacophores into a single molecule, is a promising strategy. rsc.orgresearchgate.net

Future synthetic campaigns could focus on:

N-functionalization: Modifying the amine group or the pyrazole nitrogen atoms to introduce different substituents.

Substitution on the Pyrazole Ring: Introducing various functional groups onto the carbon backbone of the pyrazole ring.

Creation of Hybrids: Linking the core scaffold to other biologically active moieties such as chalcones, pyridazines, quinazolines, or thiazoles to create multi-target agents. nih.govrsc.orgresearchgate.netresearchgate.net

Identification of New Biological Targets and Therapeutic Areas for Pyrazole-Oxolane Hybrids

The pyrazole nucleus is a well-established pharmacophore present in numerous approved drugs and is known for a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. researchgate.netnih.gov The combination with the oxolane ring may modulate these activities or confer novel properties. smolecule.com

Future research should aim to:

Screen against Diverse Targets: Test new derivatives against a broad panel of biological targets to uncover novel mechanisms of action. This could include kinases, proteases, and G-protein coupled receptors.

Explore New Therapeutic Areas: Based on screening results, investigate the potential of these compounds in therapeutic areas beyond the commonly associated activities of pyrazoles. For instance, their role in neurodegenerative diseases or metabolic disorders could be explored.

Develop Multi-target Ligands: The hybridization approach could lead to compounds that act on multiple pathways involved in complex diseases like cancer or inflammation. researchgate.netnih.gov For example, pyrazole hybrids have been investigated as dual inhibitors of targets like COX-2 and pro-inflammatory cytokines such as TNF-α and IL-6. rsc.org

Application of the Compound as a Chemical Probe for Interrogating Biological Systems

A chemical probe is a small molecule used to study and manipulate a biological process or target. Given its defined structure and potential for derivatization, this compound and its analogs could be developed as chemical probes.

To achieve this, future work should involve:

Identifying a Specific Target: The first step is to identify a high-affinity, specific biological target for a particular derivative.

Developing Potent and Selective Ligands: The identified hit would need to be optimized to create a highly potent and selective tool compound.

Functionalization for Probe Applications: The optimized molecule could be further modified by attaching fluorescent tags or biotin (B1667282) labels, allowing for visualization of the target in cells or its use in affinity purification experiments to identify binding partners. This would help in elucidating complex biological pathways and validating new drug targets.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 3-(oxolan-3-yl)-1H-pyrazol-5-amine, and how can reaction conditions be optimized?

- Methodology : Multi-step syntheses often involve Mannich reactions, reductive amination, or condensation of precursors like substituted phenols with pyrazole cores . For example, Tobiishi et al. synthesized pyrazole derivatives via stepwise modifications of 1,5-diarylpyrazole templates, emphasizing temperature control and solvent selection (e.g., DMF for coupling reactions) . Optimization may include screening catalysts (e.g., N,N-diisopropylethylamine) and monitoring intermediates via TLC or LC-MS.

Q. How can the purity and structural identity of this compound be validated?

- Methodology : Proton NMR (e.g., δ 6.0–7.5 ppm for aromatic protons) and high-resolution mass spectrometry (HRMS) are critical for structural confirmation . Crystallography using SHELX software (SHELXL for refinement) can resolve bond angles and confirm stereochemistry, as demonstrated in studies of analogous pyrazole amines . Purity assays (HPLC with UV detection at 254 nm) are recommended, avoiding unreliable commercial purity claims .

Q. What preliminary biological screening approaches are suitable for this compound?

- Methodology : Unbiased screening via β-arrestin recruitment (e.g., PRESTO-Tango assay) can identify receptor agonism/antagonism . Sato et al. used this method to discover kinase inhibitors acting as GPR39 agonists, suggesting similar workflows for target identification . Initial cytotoxicity assays (e.g., MTT) and metabolic stability tests in human liver microsomes (HLMs) are also advised .

Advanced Research Questions

Q. How do regioisomeric variations in the pyrazole core affect target selectivity (e.g., kinase inhibition)?

- Methodology : Regioisomerism significantly impacts activity. For instance, switching substituent positions on pyrazole (e.g., 3- vs. 4-fluorophenyl) altered p38α MAP kinase inhibition to Src/B-Raf targeting . Computational docking (AutoDock Vina) and molecular dynamics simulations can predict binding modes, while kinase profiling (Eurofins KinaseScan) validates selectivity .

Q. What strategies mitigate metabolic instability in vivo for pyrazole derivatives?

- Methodology : Metabolic soft spot identification via CYP450 inhibition assays (e.g., CYP3cide for CYP3A4 inactivation) guides structural modifications . Walsky et al. used HLMs to quantify metabolic inactivation efficiency (kinact/KI), recommending fluorination or bulky substituents (e.g., tert-butyl) to block oxidative metabolism .

Q. How can computational models predict the compound’s pharmacokinetic (PK) properties?

- Methodology : Tools like SwissADME estimate logP, solubility, and bioavailability. QSAR models trained on pyrazole analogs (e.g., 3-(trifluoromethyl)-1H-pyrazol-5-amine) correlate substituent electronegativity with blood-brain barrier permeability . Molecular dynamics (GROMACS) further simulate membrane interactions .

Q. What crystallographic challenges arise in resolving this compound’s structure, and how are they addressed?

- Methodology : Twinning or low-resolution data (common with flexible oxolane rings) require SHELXD for phase solution and SHELXL for refinement . High-pressure cryocooling (100 K) improves crystal stability, while synchrotron radiation enhances weak diffraction signals .

Data Contradiction Analysis

Q. How should conflicting activity data from different synthetic batches be resolved?

- Methodology : Batch variability often stems from impurities (e.g., unreacted 5-phenyl-1-pentanol) or isomerization during synthesis . Orthogonal analytical techniques (NMR, X-ray) and bioassays (dose-response curves) isolate active species. Mautner et al. resolved Cu(II)-pyrazole complex discrepancies by comparing spectroscopic data (IR, EPR) across batches .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.